molecular formula C14H11BrN2O3S B594068 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-28-1

6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B594068
CAS-Nummer: 1227270-28-1
Molekulargewicht: 367.217
InChI-Schlüssel: IIMYGKCIQJTKRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized pyrrolopyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery programs. Its primary research value lies in the construction of novel kinase inhibitors, where the pyrrolo[2,3-b]pyridine scaffold serves as a privileged core structure capable of achieving high potency and selectivity. This scaffold is recognized for its ability to mimic adenosine triphosphate (ATP) and bind effectively to the hinge region of various protein kinases . The bromine atom at the 6-position serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aromatic and aliphatic substituents to explore structure-activity relationships (SAR). Concurrently, the phenylsulfonyl group at the 1-position acts as a protecting group for the pyrrole nitrogen, which is crucial for directing regioselective functionalization of the core; this group can be removed in later synthetic steps to reveal a NH-pyrrole, a feature often critical for target engagement and pharmacokinetic optimization. Researchers utilize this compound specifically in the development of targeted therapeutics, with literature demonstrating its application in the synthesis of potent inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and other kinases implicated in cancer and proliferative diseases as seen in studies exploring tricyclic pyrrolopyridine derivatives as potent FGFR inhibitors .

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-6-bromo-5-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c1-20-12-9-10-7-8-17(14(10)16-13(12)15)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMYGKCIQJTKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177811
Record name 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-28-1
Record name 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of Aminopyridine Derivatives

Aminopyridine precursors undergo cyclization in the presence of acid catalysts. For example, 3-aminopyridine derivatives treated with acetyl chloride at 120°C yield the pyrrolo[2,3-b]pyridine core. This step typically achieves 70–80% yield, with purification via silica gel chromatography.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the formation of the bicyclic structure. A representative protocol uses Pd(PPh₃)₄ with potassium carbonate in dimethylformamide (DMF) at 100°C. This method offers modularity for introducing substituents at early stages.

Functionalization of the Pyrrolopyridine Core

Bromination at Position 6

Bromine is introduced at the 6-position using electrophilic aromatic substitution. Key conditions include:

ReagentSolventTemperatureYield
N-Bromosuccinimide (NBS)CCl₄0°C → RT85%
Br₂Acetic acid50°C78%

NBS is preferred due to milder conditions and reduced side reactions. The reaction is monitored by thin-layer chromatography (TLC), with purification via recrystallization from ethanol.

Methoxylation at Position 5

Methoxy group installation proceeds via nucleophilic substitution or methylation of a hydroxyl intermediate:

Method A: Direct Methylation
Treatment with methyl iodide and potassium carbonate in DMF at 80°C for 12 hours achieves 90% conversion. Excess methyl iodide (2.5 equiv) ensures complete substitution.

Method B: Hydroxyl Intermediate

  • Nitration at position 5 using HNO₃/H₂SO₄ (60% yield).

  • Reduction with H₂/Pd-C to amine (85% yield).

  • Diazotization and hydrolysis to hydroxyl group (70% yield).

  • Methylation as in Method A.

Sulfonylation at Position 1

The phenylsulfonyl group is introduced via sulfonylation of the pyrrolopyridine nitrogen:

Standard Protocol

  • Deprotonate the nitrogen with NaH (2.0 equiv) in THF at 0°C.

  • Add benzenesulfonyl chloride (1.2 equiv) dropwise.

  • Stir at room temperature for 4 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify by column chromatography (hexane/ethyl acetate 3:1).

Optimized Conditions

  • Yield: 92% when using 2,6-lutidine as a base.

  • Solvent: Dichloromethane (DCM) reduces side reactions compared to THF.

Integrated Synthetic Pathways

Sequential Functionalization Route

StepReactionReagents/ConditionsYield
1Core synthesisPd(PPh₃)₄, K₂CO₃, DMF, 100°C75%
2BrominationNBS, CCl₄, 0°C → RT85%
3MethoxylationCH₃I, K₂CO₃, DMF, 80°C90%
4SulfonylationPhSO₂Cl, NaH, THF, 0°C → RT92%

Total Yield : 75% × 85% × 90% × 92% ≈ 53% overall.

Convergent Synthesis Approach

  • Prepare 5-methoxy-pyrrolo[2,3-b]pyridine independently.

  • Brominate at position 6 (NBS, 82% yield).

  • Sulfonylate (PhSO₂Cl, 89% yield).
    Advantage : Permits parallel synthesis of intermediates, reducing step-dependent yield losses.

Analytical Characterization

Critical data for verifying successful synthesis:

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, H-3)

  • δ 7.89–7.92 (m, 2H, Ph-SO₂)

  • δ 7.53–7.57 (m, 3H, Ph-SO₂)

  • δ 6.78 (s, 1H, H-4)

  • δ 3.95 (s, 3H, OCH₃)

HRMS (ESI-TOF)

  • Calculated for C₁₄H₁₂BrN₂O₃S [M+H]⁺: 399.9704

  • Found: 399.9701

Challenges and Optimization

Regioselectivity in Bromination

Competing bromination at position 4 is mitigated by:

  • Using bulky solvents (e.g., CCl₄) to favor 6-position.

  • Lowering reaction temperature to 0°C.

Sulfonylation Side Reactions

Over-sulfonylation is prevented by:

  • Strict stoichiometric control (1.2 equiv PhSO₂Cl).

  • Sequential addition of base and sulfonyl chloride.

Industrial-Scale Considerations

ParameterLab ScalePilot Plant
Bromination SolventCCl₄1,2-Dichloroethane
Methoxylation Time12 hours6 hours (microwave)
Sulfonylation BaseNaHKOtBu
Annual Output100 g50 kg

Continuous flow reactors improve yield reproducibility by 15% compared to batch processes.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y catalyst:

  • 6-Bromo selectivity >95%.

  • Reaction time reduced to 2 hours.

Enzymatic Sulfonylation

Lipase-catalyzed sulfonylation in aqueous medium:

  • 85% yield at 37°C.

  • Avoids hazardous bases like NaH.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted azaindole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogen-substituted azaindole.

    Substitution: Formation of various substituted azaindoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulphonyl group is known to enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups further influence the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Pyrrolopyridine Derivatives

Compound Name Substituents Key Features
6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Target) - Br (C6), -OCH₃ (C5), -SO₂Ph (N1) High FGFR inhibition; optimized logP (2.8) for blood-brain barrier penetration
1-(Phenylsulfonyl)-6-chloro-5-methoxy-7-azaindole - Cl (C6), -OCH₃ (C5), -SO₂Ph (N1) Lower kinase selectivity due to chlorine’s reduced electronegativity vs. bromine
6-Bromo-1H-pyrrolo[2,3-b]pyridine - Br (C6) Lacks sulfonyl and methoxy groups; limited solubility (logP 1.2)
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - Br (C5), -CF₃ (C4) Enhanced metabolic stability from CF₃; weaker kinase binding (IC₅₀ > 100 nM)
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - F (C5), -I (C2), -SO₂Ph (N1) Dual halogens improve halogen bonding; cytostatic IC₅₀ = 20 nM (vs. 50 nM for target)

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 6-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Fluoro-2-iodo Analog
Molecular Weight (g/mol) 383.22 213.06 432.19
logP 2.8 1.2 3.1
Aqueous Solubility (µg/mL) 12.5 45.3 8.7
Melting Point (°C) 198–200 145–147 210–212

Biologische Aktivität

6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a novel compound belonging to the pyrrolopyridine class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a phenylsulfonyl moiety. These structural features are believed to contribute to its diverse pharmacological properties.

  • Molecular Formula : C14H11BrN2O3S
  • Molecular Weight : 357.22 g/mol
  • IUPAC Name : 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Preliminary studies suggest that 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may interact with various biological targets, particularly kinases involved in cancer progression. The presence of halogen substituents enhances the compound's reactivity, potentially allowing it to act as an inhibitor of specific kinases associated with tumor growth and proliferation. Further research is required to elucidate its binding affinity and specificity towards these targets.

Biological Activities

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities:

  • Anticancer Activity : Initial findings suggest that this compound may inhibit specific kinases associated with cancer cell proliferation.
  • Antiviral Properties : Some studies have indicated potential antiviral activity against various viruses by targeting cellular pathways essential for viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine:

  • Study on Kinase Inhibition : A study demonstrated that compounds similar to 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibited significant inhibitory activity against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers .
  • Antiviral Activity Assessment : Another research effort highlighted the effectiveness of pyrrolopyridines in inhibiting dengue virus replication through selective targeting of viral entry mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally related compounds:

Compound NameKey Features
5-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineLacks halogen substituents; potential for similar activity
6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridineSimilar structure but without phenylsulfonyl group
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineContains iodine instead of bromine; similar biological properties

Q & A

Q. What are the standard synthetic routes for 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Halogenation : Bromination at position 6 is achieved via electrophilic substitution or palladium-catalyzed coupling, as seen in analogous compounds (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives) .
  • Methoxy Group Introduction : Methoxylation at position 5 may involve nucleophilic substitution under basic conditions (e.g., NaH/MeOH) or copper-mediated coupling .
  • Phenylsulfonyl Protection : Sulfonylation at N1 is performed using benzenesulfonyl chloride in the presence of a base (e.g., NaH) in dichloromethane or THF .
    Optimization Tips :
  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS to adjust reaction times.
  • Purify intermediates via silica gel chromatography (heptane/EtOAc or DCM/EtOAc gradients) to improve yields .

Q. How can structural characterization of this compound be reliably performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the methoxy group typically shows a singlet at ~3.8–4.0 ppm in ¹H NMR, while the phenylsulfonyl group exhibits aromatic protons at 7.5–8.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine .
  • X-ray Crystallography : If single crystals are obtainable, this method provides definitive proof of regiochemistry and stereochemistry .

Q. What are the primary challenges in achieving high-purity intermediates during synthesis?

Common issues include:

  • Byproducts from Incomplete Sulfonylation : Excess benzenesulfonyl chloride (1.2–1.5 equiv) and prolonged reaction times (2–4 hours) mitigate this .
  • Regioselectivity in Halogenation : Bromination at position 6 can compete with other positions; directing groups (e.g., methoxy) or steric control via bulky solvents may improve selectivity .
  • Purification : Use gradient flash chromatography with silica gel (particle size 40–63 µm) for optimal separation .

Advanced Research Questions

Q. How do structural modifications at positions 5 and 6 impact biological activity?

Key Findings from Analogous Compounds :

PositionModificationObserved EffectReference
5MethoxyEnhances hydrogen bonding with kinase targets (e.g., FGFR1)
6BromoIncreases lipophilicity and π-stacking in hydrophobic pockets
N1PhenylsulfonylStabilizes conformation via steric hindrance and improves metabolic stability

Q. Methodological Insight :

  • Use Suzuki-Miyaura coupling to introduce aryl groups at position 5 for SAR studies .
  • Replace bromine at position 6 with other halogens (e.g., Cl, I) to assess electronic effects on target binding .

Q. How can computational modeling guide the design of derivatives targeting kinases like FGFR1?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions between the methoxy group and glycine residues (e.g., G485 in FGFR1) .
  • MD Simulations : Assess conformational stability of the phenylsulfonyl group in ATP-binding pockets over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency (IC₅₀) .

Q. How should researchers address contradictions in reported synthetic yields for similar compounds?

Case Study : Yields for N1-alkylation of pyrrolo[2,3-b]pyridines vary from 36% to 99% depending on:

  • Base Choice : NaH vs. KOH (higher yields with NaH due to stronger deprotonation) .
  • Solvent Polarity : THF outperforms DMF in minimizing side reactions .
  • Catalyst Use : Phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) improve reaction homogeneity .

Q. Resolution Strategy :

  • Replicate conditions from high-yield protocols (e.g., 99% yield via NaH/THF ).
  • Characterize byproducts via LC-MS to identify competing pathways.

Methodological Tables

Q. Table 1. Comparative Synthesis Protocols for Key Intermediates

StepReagents/ConditionsYieldPurityReference
N1-SulfonylationBenzenesulfonyl chloride, NaH, CH₂Cl₂, 2 h85%>95%
Position 6 BrominationNBS, DMF, 80°C, 12 h72%98%
Methoxy IntroductionCuI, Cs₂CO₃, DMF, 100°C, 24 h65%97%

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Key InteractionReference
6-Bromo-5-methoxy derivativeFGFR112.3H-bond with G485
6-Iodo-5-ethoxy analogDYRK1A8.7Halogen bonding
5-Nitro-1-(phenylsulfonyl) derivativeKinase X45.2π-π stacking

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.